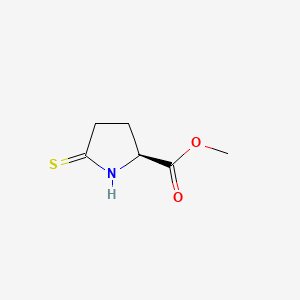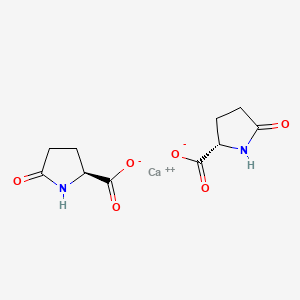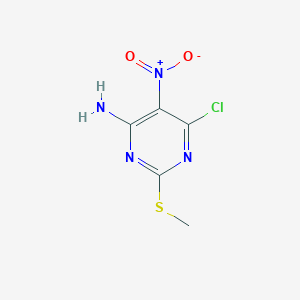
N-甲氧基苯甲酰胺
描述
N-methoxybenzamide (NMBA) is a synthetic, water-soluble compound that is widely used in scientific research. NMBA is a derivative of benzamide, and it has a wide range of applications in medicine, biochemistry, and pharmacology. NMBA is also known as 4-methoxybenzamide, 4-methoxybenzoic acid amide, or 4-methoxybenzene carboxamide.
科学研究应用
Antioxidant Activity
N-methoxybenzamide derivatives have been studied for their antioxidant properties . These compounds can scavenge free radicals, which are harmful to biological systems. The antioxidant activity is measured through various assays, including total antioxidant capacity and metal chelating activity. Some derivatives have shown promising results, outperforming standard antioxidants .
Antibacterial Activity
Research has indicated that N-methoxybenzamide compounds exhibit antibacterial activity against both gram-positive and gram-negative bacteria. This makes them potential candidates for developing new antibacterial drugs. The effectiveness of these compounds can be compared with existing control drugs to evaluate their potential in treating bacterial infections .
Synthesis of Novel Compounds
N-methoxybenzamide serves as a starting material for the synthesis of a variety of novel compounds. For instance, it has been used in the synthesis of dihydrophenanthridines via C–H activation with a Rh(III)-catalyst. These compounds have applications in medicinal chemistry and drug development .
Antiviral Activity
Derivatives of N-methoxybenzamide have been synthesized and evaluated for their antiviral activity . They have been tested against different strains of Enterovirus 71 (EV 71) in Vero cells, showing potential as antiviral agents. This opens up possibilities for the treatment of viral infections .
Drug Discovery
N-methoxybenzamide and its derivatives are significant in the field of drug discovery . They are used as intermediates in the synthesis of various drugs and have been part of research for treating diseases such as cancer and hypercholesterolemia. Their structural versatility makes them valuable in the search for new therapeutic agents .
Industrial Applications
Beyond medical and biological applications, N-methoxybenzamide derivatives find use in industrial sectors . They are utilized in the plastic and rubber industry, paper industry, and agriculture. Their properties make them suitable for various industrial processes and product formulations .
属性
IUPAC Name |
N-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQZQTQFQFYBNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493682 | |
| Record name | N-Methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxybenzamide | |
CAS RN |
2446-51-7 | |
| Record name | N-Methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of N-methoxybenzamide?
A1: N-Methoxybenzamide has the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol.
Q2: What are the key spectroscopic characteristics of N-methoxybenzamide?
A2: While the provided articles focus primarily on synthetic applications, common characterization techniques for N-methoxybenzamide and its derivatives include NMR spectroscopy (1H and 13C), IR spectroscopy (identifying characteristic peaks for C=O, N-H, and C-O stretches), and mass spectrometry.
Q3: Why has N-methoxybenzamide gained attention in the context of C–H activation reactions?
A3: N-Methoxybenzamide functions as a directing group in transition-metal-catalyzed C–H activation reactions. [1-4, 7-11, 13-15, 19-21, 23, 26, 27] The CONHOMe group coordinates to the metal catalyst, directing it to selectively activate the ortho C–H bond on the aromatic ring.
Q4: Which transition metals are commonly employed in C-H activation reactions involving N-methoxybenzamide?
A4: Palladium, rhodium, and ruthenium catalysts have been successfully utilized in C-H activation/functionalization reactions with N-methoxybenzamide. [1-4, 7-11, 13-15, 19-21, 23, 26, 27] The choice of catalyst influences the reaction outcome and selectivity.
Q5: What types of reactions can be achieved using N-methoxybenzamide as a directing group in C–H activation?
A5: A diverse range of reactions can be accomplished, including:
- Arylation: Coupling of N-methoxybenzamides with aryl halides or arylboronic acids to yield biaryl compounds or phenanthridinones. [, , , , ]
- Alkylation and Alkenylation: Introduction of alkyl or alkenyl groups at the ortho position using alkenes, allenes, or alkynes. [, , , , , , , , ]
Q6: How does the structure of the coupling partner influence the reaction outcome?
A7: The structure of the coupling partner significantly impacts selectivity and the final product formed. For instance, β-alkyl-substituted ketenimines yield 3-iminoisoquinolin-1(2H)-ones, while β-ester substituted ketenimines provide 3-aminoisoindolin-1-ones. [] Similarly, variations in alkynes lead to different product outcomes in reactions with N-methoxybenzamides. [, ]
Q7: What are the advantages of using N-methoxybenzamide in these reactions?
A7: Key advantages include:
- Mild Reaction Conditions: Many transformations proceed efficiently under mild conditions, minimizing undesired side reactions. [, , , , , , , ]
Q8: What are the key steps involved in a typical C–H activation reaction of N-methoxybenzamide?
A8: While the exact mechanism may vary depending on the catalyst and reaction conditions, common steps often involve:
Q9: What evidence supports the proposed mechanisms?
A9: Mechanistic studies often involve:
- Kinetic Isotope Effect (KIE) Experiments: KIE experiments help to determine if C–H bond cleavage is involved in the rate-determining step. []
- Isolation or Trapping of Intermediates: Isolation or spectroscopic characterization of reaction intermediates provides insights into the reaction pathway. [, ]
- Computational Studies: Density functional theory (DFT) calculations can model reaction pathways, transition states, and intermediates, supporting proposed mechanisms and rationalizing experimental observations. [, ]
Q10: How do substituents on the aromatic ring of N-methoxybenzamide affect reactivity?
A11: Electronic and steric properties of substituents influence the rate of C–H activation and the regioselectivity of the reaction. [, , , ] Electron-donating groups typically increase the electron density of the aromatic ring, potentially enhancing the rate of electrophilic C–H activation.
Q11: Have there been explorations of modified N-methoxybenzamide derivatives as directing groups?
A12: Yes, modifications to the N-methoxybenzamide structure have been investigated to modulate reactivity or introduce additional functionality. For example, 2-amino-N-methoxybenzamides have been employed in the synthesis of 4(3H)-quinazolinones. []
Q12: How has computational chemistry been applied to the study of N-methoxybenzamide in C–H activation?
A12: DFT calculations have been valuable in:
- Mechanistic Understanding: Elucidating reaction pathways, transition state structures, and the influence of different factors on reactivity and selectivity. [, ]
- Ligand Design: Computational studies can aid in the design of new ligands for metal catalysts, potentially leading to improved reactivity or selectivity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![3-Nitroimidazo[1,2-a]pyrimidine](/img/structure/B1601930.png)


